2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group at the 2-position and a pyrazinyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Pyrazinyl Group: The pyrazinyl group can be attached through a nucleophilic substitution reaction using a pyrazinyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazinyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrazinyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine or pyrazinyl rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the pyrimidine or pyrazinyl rings.
Scientific Research Applications
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-amine: Similar structure with a pyridinyl group instead of a pyrazinyl group.
2-Cyclopropyl-4-aminopyrimidine: Lacks the pyrazinyl group, making it less complex.
6-(Pyrazin-2-yl)pyrimidin-4-amine: Lacks the cyclopropyl group, affecting its chemical properties.
Uniqueness
2-Cyclopropyl-6-(pyrazin-2-yl)pyrimidin-4-amine is unique due to the presence of both the cyclopropyl and pyrazinyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-cyclopropyl-6-pyrazin-2-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-10-5-8(9-6-13-3-4-14-9)15-11(16-10)7-1-2-7/h3-7H,1-2H2,(H2,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRLTJFRQYTWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=NC=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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